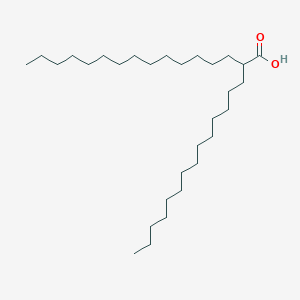

2-tetradecylhexadecanoic Acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-tetradecylhexadecanoic acid typically involves the reaction of tetradecyl iodide with palmitic acid . The reaction is carried out under controlled conditions to ensure the proper attachment of the tetradecyl group to the hexadecanoic acid backbone .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of high-pressure reactors and specific catalysts can facilitate the efficient synthesis of this compound on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Tetradecylhexadecanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions can occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

2-Tetradecylhexadecanoic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-tetradecylhexadecanoic acid involves its interaction with cellular membranes and enzymes involved in lipid metabolism . It can modulate the activity of enzymes such as lipases and phospholipases, influencing the breakdown and synthesis of lipids . Additionally, its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparaison Avec Des Composés Similaires

Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a shorter carbon chain.

Octadecanoic acid (Stearic acid): Another saturated fatty acid with an 18-carbon chain.

Eicosanoic acid (Arachidic acid): A saturated fatty acid with a 20-carbon chain.

Uniqueness: 2-Tetradecylhexadecanoic acid is unique due to its specific structure, which includes a tetradecyl group attached to the second carbon of the hexadecanoic acid chain. This structural feature imparts distinct physicochemical properties and biological activities compared to other long-chain fatty acids .

Activité Biologique

2-Tetradecylhexadecanoic acid, also known as C30H60O2, is a long-chain fatty acid that has garnered attention due to its potential biological activities. This compound is part of a broader class of fatty acids that exhibit various health benefits, including anti-inflammatory, antimicrobial, and antioxidant properties. The following sections will explore the biological activity of this compound, supported by relevant data tables and case studies.

This compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its molecular structure can be summarized as follows:

- Chemical Formula : C30H60O2

- Molecular Weight : 456.79 g/mol

- CAS Number : 10004025

1. Anti-inflammatory Effects

Research has indicated that long-chain fatty acids, including this compound, may exert anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that fatty acids can reduce the expression of these cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

2. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. The fatty acid's hydrophobic nature allows it to disrupt microbial membranes, leading to cell lysis. In vitro studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. Research indicates that long-chain fatty acids can enhance the body's antioxidant defense mechanisms by upregulating antioxidant enzymes .

Data Table: Biological Activity Summary

Case Study 1: Anti-inflammatory Effects in Animal Models

A study investigated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, supporting the compound's therapeutic potential in managing arthritis .

Case Study 2: Antimicrobial Efficacy Against Biofilms

Another study focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria. The compound was tested against biofilms produced by Pseudomonas aeruginosa, a common pathogen in chronic infections. Results indicated that treatment with the fatty acid significantly reduced biofilm biomass and enhanced susceptibility to conventional antibiotics .

Propriétés

IUPAC Name |

2-tetradecylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30(31)32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSUXOJHXOJPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434002 | |

| Record name | 2-tetradecylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66880-77-1 | |

| Record name | 2-tetradecylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-tetradecylhexadecanoic acid interact with DNA, and what are the implications for gene delivery?

A1: [] this compound, when incorporated into cationic lipids, can form complexes with DNA. These complexes form due to electrostatic interactions between the positively charged cationic lipid headgroup and the negatively charged phosphate backbone of the DNA. This interaction allows the DNA to be compacted and encapsulated, protecting it from degradation and facilitating its entry into cells. This complexation has been observed at both low and high pH values []. The ability to form these complexes makes this compound-containing lipids promising candidates for non-viral gene delivery vectors [].

Q2: What is known about the structure of this compound and its derivatives?

A2: While the provided research excerpts don't directly provide the molecular formula or weight of this compound, they highlight its structural features. It is a long-chain fatty acid with a saturated hydrocarbon tail (tetradecylhexadecane) attached to a carboxylic acid headgroup. The research focuses on its incorporation into more complex molecules like cationic lipids, where it serves as the lipophilic tail. [, , , , ] The synthesis of various glycolipids incorporating this compound is described, highlighting its versatility in constructing complex molecules for studying biological interactions [, , , ].

Q3: Are there any studies exploring the in vitro efficacy of this compound-based compounds for gene delivery?

A3: Yes. [] Research indicates that cationic lipids containing this compound exhibit good transfection efficacy in in vitro experiments []. This suggests their potential for delivering genetic material into cells, paving the way for further investigation into their application in gene therapy.

Q4: What analytical techniques were employed to study the interaction of this compound-based lipids with DNA?

A5: [] Researchers utilized a combination of techniques to investigate the interaction between this compound-based lipids and DNA. Langmuir monolayer studies at the air-water interface provided insights into their complex formation []. Grazing incidence X-ray diffraction (GIXD) and X-ray reflectivity (XR) were employed to analyze the structural organization of DNA within these complexes []. These sophisticated techniques provide valuable information about the molecular arrangements and interactions crucial for understanding the efficacy and safety of potential gene delivery systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.